N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine
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Overview
Description
N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a furan ring, an imidazo[1,2-a]pyrimidine core, and an amine group. The presence of these functional groups endows the compound with diverse chemical and biological properties, making it a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the furan-2-ylmethyl group and the amine functionality. Key reagents and conditions include:
Multicomponent Reactions: Combining aldehydes, amines, and isocyanides under mild conditions.
Condensation Reactions: Using carbonyl compounds and amines in the presence of catalysts.
Intramolecular Cyclizations: Employing cyclization agents to form the imidazo[1,2-a]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry and automated synthesis platforms. These methods ensure high yield, purity, and reproducibility, which are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: Conversion of the furan ring to furanones using oxidizing agents.
Reduction: Reduction of the imidazo[1,2-a]pyrimidine core to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the amine group or the furan ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include furanone derivatives, dihydroimidazo[1,2-a]pyrimidines, and substituted imidazo[1,2-a]pyrimidines .
Scientific Research Applications
N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as kinases or proteases, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation. The furan ring and imidazo[1,2-a]pyrimidine core play crucial roles in binding to the active sites of these enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-[(Furan-2-yl)methyl]imidazo[1,2-b]pyridazin-6-amine
- Imidazo[1,2-a]pyridine derivatives
- Imidazo[1,2-a]benzimidazoles
Uniqueness
N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine stands out due to its unique combination of a furan ring and an imidazo[1,2-a]pyrimidine core, which imparts distinct chemical reactivity and biological activity. This compound’s versatility in undergoing various chemical reactions and its potential for diverse scientific applications make it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
88443-53-2 |
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Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine |
InChI |
InChI=1S/C11H10N4O/c1-2-9(16-7-1)8-14-10-3-4-12-11-13-5-6-15(10)11/h1-7,14H,8H2 |
InChI Key |
GFYUVBUZLYBSIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=NC3=NC=CN23 |
Origin of Product |
United States |
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